molecular formula C32H20N2O2 B14160874 2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] CAS No. 20739-77-9

2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]

Cat. No.: B14160874
CAS No.: 20739-77-9
M. Wt: 464.5 g/mol
InChI Key: YPPPYJOLMPUDCM-UHFFFAOYSA-N
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Description

2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzene ring substituted with two 1,3-oxazole rings, each of which is further substituted with a naphthalene group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can undergo various chemical reactions, including:

Scientific Research Applications

2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

20739-77-9

Molecular Formula

C32H20N2O2

Molecular Weight

464.5 g/mol

IUPAC Name

5-naphthalen-1-yl-2-[4-(5-naphthalen-1-yl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C32H20N2O2/c1-3-11-25-21(7-1)9-5-13-27(25)29-19-33-31(35-29)23-15-17-24(18-16-23)32-34-20-30(36-32)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H

InChI Key

YPPPYJOLMPUDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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